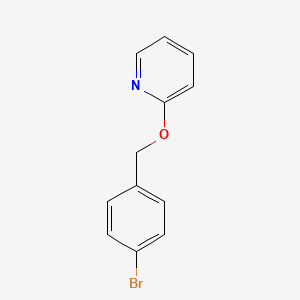

2-((4-Bromobenzyl)oxy)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyridine scaffold, a six-membered heteroaromatic ring, is a cornerstone in the fields of organic synthesis and medicinal chemistry. nih.gov Its prevalence is underscored by its presence in numerous natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin and pyridoxine. nih.govrsc.org In the realm of pharmaceuticals, pyridine derivatives are integral components in a wide range of FDA-approved drugs, demonstrating their versatility and therapeutic relevance. rsc.orgresearchgate.net The unique electronic properties of the pyridine ring, particularly the presence of a nitrogen atom with a lone pair of electrons, allow for hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding. nih.gov This feature, combined with the ring's ability to enhance a molecule's metabolic stability, permeability, and potency, makes it a highly sought-after motif in drug discovery. nih.gov

The applications of pyridine derivatives are extensive, spanning various therapeutic areas. They are found in drugs with antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govtandfonline.com For instance, certain substituted pyridines have shown efficacy against both Gram-positive and Gram-negative bacteria. rsc.org Moreover, imidazo[1,2-a]pyridine (B132010) derivatives have been investigated for their potential as anticancer and anti-inflammatory agents. rsc.org The adaptability of the pyridine core allows for the synthesis of large, diverse libraries of compounds for high-throughput screening, accelerating the identification of new drug candidates. researchgate.net The continuous exploration of novel synthetic methodologies, including multicomponent reactions, further expands the accessibility and diversity of pyridine-based compounds for scientific investigation. bohrium.com

Overview of 2-((4-Bromobenzyl)oxy)pyridine within Ether-Bridged Heteroaromatic Systems

Within the broad class of pyridine derivatives, those featuring an ether bridge to another aromatic system represent a significant subclass. These ether-bridged heteroaromatic compounds are of interest due to the conformational flexibility and specific spatial arrangement imparted by the ether linkage. researchgate.net The compound this compound is a prime example of such a system, incorporating a pyridine ring linked via an oxygen atom to a 4-bromobenzyl group.

The synthesis of such ether-bridged systems is often achieved through established methods like the Williamson ether synthesis. chemblink.com The structural and electronic properties of these molecules can be influenced by the nature of the heteroaromatic ring and the substituents on the appended aromatic group. researchgate.net Research into heteroaromatic ethers has explored their conformational preferences, which can be modulated by factors such as protonation. researchgate.net This ability to act as a "conformational hinge" makes them valuable in the design of functional molecules, including drugs where specific conformations are required for biological activity. researchgate.net

The broader field of polycyclic heteroaromatic compounds, which includes ether-bridged systems, is a vast area of research with applications in materials science and molecular biology. acs.org The introduction of heteroatoms and bridging groups can significantly alter the electronic and physical properties of the parent aromatic structures. beilstein-journals.org The study of compounds like this compound contributes to the fundamental understanding of these complex molecular architectures and their potential applications.

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are detailed in the table below. This data provides a snapshot of its molecular and physical properties.

| Property | Value |

| Molecular Formula | C12H10BrNO |

| Molecular Weight | 264.12 g/mol |

| CAS Number | 40775-71-1 |

Note: This data is compiled from publicly available chemical databases.

Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. chemblink.com This well-established method involves the reaction of an alkoxide with a primary alkyl halide. In the context of this specific compound, the synthesis would typically involve the deprotonation of 2-hydroxypyridine (B17775) to form the corresponding pyridin-2-olate, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide. The bromide ion serves as the leaving group, resulting in the formation of the desired ether linkage.

Variations of this synthetic strategy are commonly employed for the preparation of analogous ether-bridged aromatic compounds. For instance, the reaction of 4-hydroxybenzaldehyde (B117250) with 4-bromobenzyl bromide in the presence of a base like potassium carbonate is a documented method for creating a similar ether linkage. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-bromophenyl)methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHIGHWZFXQXAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromobenzyl Oxy Pyridine and Analogues

Classical and Contemporary Approaches to the Synthesis of 2-((4-Bromobenzyl)oxy)pyridine

Williamson Ether Synthesis and Regioselective O-Alkylation at the Pyridine (B92270) 2-Position

The most common and classical approach for synthesizing this compound is the Williamson ether synthesis. chemblink.comlscollege.ac.in This method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. lscollege.ac.in In this specific case, 2-hydroxypyridine (B17775) is treated with a suitable base to form the corresponding pyridin-2-olate, which then acts as a nucleophile. This nucleophile subsequently attacks 4-bromobenzyl bromide or a similar halide, leading to the formation of the desired ether via an SN2 reaction. lscollege.ac.inlibretexts.org

The pyridine ring's electronic nature makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgjscimedcentral.com This inherent reactivity facilitates the regioselective O-alkylation at the 2-position of the pyridine ring. The reaction is typically carried out by first deprotonating the alcohol and then reacting it with the benzyl (B1604629) halide. organic-chemistry.org

Optimization of Reaction Conditions for Ether Formation

The efficiency of the Williamson ether synthesis can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are frequently used to ensure complete deprotonation of the 2-hydroxypyridine. numberanalytics.com The choice of solvent is also critical; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can enhance the nucleophilicity of the alkoxide ion. numberanalytics.comnumberanalytics.com

Reaction temperatures for Williamson ether synthesis are typically in the range of 50 to 100 °C, with reaction times varying from 1 to 8 hours. lscollege.ac.in Optimization studies aim to maximize the yield of the desired ether while minimizing side reactions. researchgate.net For instance, one study on the synthesis of functionalized pyridines found that adjusting the catalyst and temperature led to excellent yields. researchgate.net

Table 1: Optimization of Reaction Conditions for Ether Synthesis This table is for illustrative purposes and actual conditions for this compound may vary.

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 80 | 85 |

| KOtBu | DMSO | 80 | 90 |

| NaOH | H₂O | 100 | 40 |

Data adapted from a general study on Williamson Ether Synthesis. numberanalytics.com

Transition-Metal-Catalyzed and Metal-Free Synthetic Routes for Related Pyridyl Ethers

Palladium-Catalyzed Regioselective O-Alkylation Strategies

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of pyridyl ethers. Palladium-catalyzed reactions, in particular, have shown great promise for the regioselective O-alkylation of pyridones. rsc.orgresearchgate.net These methods can offer milder reaction conditions and broader substrate scope compared to classical approaches. For example, palladium catalysts can facilitate the coupling of 2-pyridones with various alkylating agents. rsc.org Research has shown that palladium complexes can catalyze the rearrangement and arylation of allyloxypyridines, indicating their utility in forming C-O bonds at the pyridine ring. acs.org Palladium-catalyzed methods have also been developed for the synthesis of other pyridine derivatives, such as indolizines, starting from bromopyridines. nih.gov

Nucleophilic Substitution Reactions in Pyridine Derivative Synthesis

Nucleophilic substitution reactions are fundamental to the synthesis of many pyridine derivatives. pearson.com The pyridine ring is relatively electron-deficient, making it susceptible to attack by nucleophiles, especially at the 2- and 4-positions where a negative charge can be stabilized by the nitrogen atom. wikipedia.orgjscimedcentral.com This reactivity is exploited in the synthesis of 2-alkoxypyridines. When a leaving group is present at the 2-position, it can be readily displaced by an alkoxide nucleophile in an addition-elimination mechanism. quimicaorganica.org While direct nucleophilic substitution on an unsubstituted pyridine ring is possible, it often requires strong nucleophiles. The presence of a good leaving group, such as a halide, significantly facilitates the reaction. wikipedia.org

Synthesis of Analogues and Derivatives of this compound

The synthetic methodologies described above can be adapted to produce a wide range of analogues and derivatives of this compound. By varying the starting materials, a diverse library of compounds can be generated. For instance, substituting 4-bromobenzyl alcohol with other substituted benzyl alcohols allows for the introduction of different functional groups on the benzyl moiety. orgsyn.org Similarly, using different substituted 2-hydroxypyridines can modify the pyridine core of the molecule. ekb.egmdpi.comresearchgate.net

The synthesis of related structures, such as 2-phenoxy-pyridine derivatives, has been achieved using aryne chemistry, which provides an alternative route to C-O bond formation. rsc.orgsemanticscholar.org The synthesis of various pyridine analogues is an active area of research, with numerous protocols being developed to access novel structures with potential applications in medicinal chemistry and materials science. ijpsonline.com

Table 2: Examples of Synthesized Analogues This table presents a selection of related compounds and the synthetic strategies employed.

| Compound | Synthetic Method | Reference |

|---|---|---|

| 2-((4-Bromobenzyl)oxy)-6-methylpyridine | Williamson Ether Synthesis | rsc.org |

| 4-Phenoxy-2-phenylquinazoline | Aryne Chemistry | rsc.orgsemanticscholar.org |

| Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate | Multi-step synthesis including ether formation | mdpi.com |

| 3-Fluoropyridine derivatives | Rhodium (III)-catalyzed C-H functionalization | ijpsonline.com |

Preparation of Substituted Benzyloxy-Pyridines

The Williamson ether synthesis is a fundamental and widely employed method for preparing aryl ethers, including substituted benzyloxy-pyridines. chemblink.commasterorganicchemistry.com This classical SN2 reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of synthesizing this compound, this typically involves the deprotonation of 2-hydroxypyridine with a suitable base to form the corresponding pyridin-2-olate, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide.

A common procedure involves reacting 2-hydroxypyridine with a base such as potassium hydroxide (B78521) (KOH) in a solvent like toluene (B28343). d-nb.info The resulting potassium 2-pyridinoxde then reacts with 4-bromobenzyl bromide to yield the desired this compound. Similarly, 4-hydroxybenzaldehyde (B117250) can be reacted with 4-bromobenzyl bromide in the presence of potassium carbonate (K2CO3) in acetone (B3395972) to form 4-((4-bromobenzyl)oxy)benzaldehyde. mdpi.com

Table 1: Williamson Ether Synthesis for Benzyloxy Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloropyridine, Benzyl alcohol | KOH, Toluene | 2-Benzyloxypyridine | 97% | d-nb.info |

| 4-Hydroxybenzaldehyde, 4-Bromobenzyl bromide | K2CO3, Acetone | 4-((4-Bromobenzyl)oxy)benzaldehyde | - | mdpi.com |

| Kojic acid, Benzyl bromide | - | 5-Benzyloxy-2-hydroxymethyl-4H-pyran-4-one | 80% | tandfonline.com |

An alternative approach involves the use of 2-benzyloxy-1-methylpyridinium triflate as a benzylating agent. d-nb.info This reagent, prepared from 2-benzyloxypyridine, can transfer the benzyl group to alcohols under neutral conditions, which is advantageous for substrates that are sensitive to acidic or basic environments. d-nb.infogoogle.com

Advanced Alkylation and Arylation of Pyridine N-Oxides for 2-Substituted Pyridines

Pyridine N-oxides serve as versatile intermediates for the synthesis of 2-substituted pyridines because they are more reactive toward both electrophiles and nucleophiles than their parent pyridines. semanticscholar.org This enhanced reactivity allows for a range of regioselective functionalization strategies.

A transition-metal-free method for the regiospecific synthesis of 2-substituted pyridines involves the sequential addition of Grignard reagents to pyridine N-oxides. acs.org The initial addition of a Grignard reagent to the pyridine N-oxide in THF at room temperature, followed by treatment with acetic anhydride (B1165640) at 120°C, affords 2-substituted pyridines in good yields. organic-chemistry.org This method is effective for introducing alkyl, alkynyl, and aryl groups specifically at the 2-position. acs.org

Table 2: Synthesis of 2-Substituted Pyridines from Pyridine N-Oxides using Grignard Reagents

| Pyridine N-oxide | Grignard Reagent | Second Step | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine N-oxide | Phenylmagnesium bromide | Acetic Anhydride | 2-Phenylpyridine | 43% | acs.org |

| Pyridine N-oxide | Various alkyl, aryl, and alkynyl Grignards | Acetic Anhydride | 2-Substituted Pyridines | 37-86% | acs.org |

| Pyridine N-oxide | Grignard Reagent | DMF | 2-Substituted Pyridine N-oxides | - | organic-chemistry.org |

Furthermore, direct C-H functionalization of pyridine N-oxides provides another powerful route to 2-substituted pyridines. Palladium-catalyzed direct arylation of pyridine N-oxides with aryl triflates can yield 2-aryl pyridine N-oxides, which can subsequently be deoxygenated. semanticscholar.org Additionally, a photocatalyzed ortho-alkylation of pyridine N-oxides with alkenes has been developed, allowing for the introduction of benzyl and secondary alkyl groups at the 2-position through the cleavage of the alkene's carbon-carbon double bond. nih.gov

Another advanced technique is the directed ortho-metallation of pyridine N-oxides. Using a Grignard reagent like i-PrMgCl at low temperatures can selectively generate an ortho-metallated species, which can then be trapped by various electrophiles to produce 2-substituted pyridine N-oxides. diva-portal.org This method, along with double metal-catalyzed cross-coupling, facilitates the direct arylation of pyridine N-oxides. diva-portal.org

The substitution of a nitro group on the pyridine N-oxide ring with aryl or alkenyl groups from Grignard reagents also presents a facile route to 2-aryl or 2-alkenylpyridine N-oxides with high chemoselectivity. acs.org This protocol enables a straightforward, one-pot, iterative functionalization of pyridine N-oxides by the successive application of two different Grignard reagents. acs.org

Chemical Reactivity and Transformation Mechanisms of 2 4 Bromobenzyl Oxy Pyridine

Reactivity of the Aryl Bromine Substituent: Cross-Coupling Reactions

The bromine atom attached to the benzene (B151609) ring is a key functional group, enabling various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse molecular fragments.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netclaremont.edu This reaction is widely used to synthesize biaryl compounds and other complex organic molecules. researchgate.net The general applicability of the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents at the 4-position of the benzyl (B1604629) group.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-(4-bromophenyl)-1,3,4-oxadiazole | Neopentyl 4-fluorophenylboronic ester | Not specified | TMSOK | Not specified | Not specified | 21% with trimethyl borate |

| Heteroaryl bromides/chlorides | Neopentyl heteroarylboronic esters | Pd-PPh3-G3 | TMSOK | DME or 1,4-Dioxane | Not specified | 70-89% |

| 4-iodo-anisole | Phenyl-acetylene | PdCl2(PPh3)2DVB | NaOH | Methanol | 100 | High conversion, 51% selectivity |

| 4-bromo-anisole | Phenyl-acetylene | PdCl2(PPh3)2DVB | NaOH | Methanol | 100 | Superior conversion and selectivity |

Data sourced from multiple studies to illustrate the versatility of the Suzuki-Miyaura coupling. thalesnano.comnih.gov

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex. nih.govorganic-chemistry.org This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. snnu.edu.cn The choice of phosphine (B1218219) ligand is critical for the efficiency of the catalytic cycle. snnu.edu.cn

Table 2: Key Parameters in Buchwald-Hartwig Amination

This table summarizes typical conditions for the Buchwald-Hartwig amination of aryl bromides. nih.gov

Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling is a method to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. chemblink.com This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org It is a highly effective method for the synthesis of arylalkynes. Copper-free variations of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Table 3: Comparison of Sonogashira Coupling Conditions

This table illustrates different methodologies for the Sonogashira coupling reaction.

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 2-((4-Bromobenzyl)oxy)pyridine possesses a nitrogen atom that influences its chemical properties, particularly in coordination chemistry and non-covalent interactions.

Coordination Chemistry and Ligand Properties of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a ligand, coordinating to metal centers to form coordination compounds. chemblink.comnih.gov The ability of the pyridine moiety to coordinate with transition metals is a fundamental aspect of its chemistry, influencing the development of catalysts and functional materials. upol.cz The steric and electronic properties of the ligands attached to the metal center can be tuned to control the efficiency and selectivity of catalytic reactions. upol.cz The coordination of pyridine to a metal center can be influenced by the other ligands present, with a preference for coordinating trans to a carbene ligand and cis to π-acceptor ligands in certain rhodium complexes. rsc.org

Chemical Transformations of the Benzylic Ether Linkage

The benzylic ether linkage in this compound is a key site for chemical reactivity. The presence of the aromatic rings (both the pyridine and the bromophenyl) and the ether oxygen atom influences the types of transformations that can occur. Specifically, the carbon atom situated between the phenyl ring and the ether oxygen, known as the benzylic position, is particularly susceptible to oxidation due to the stability of the intermediates formed. Furthermore, the ether bond itself can be cleaved under reductive conditions, and the pyridine ring can undergo reduction, demonstrating the compound's versatile chemical nature.

Oxidation Reactions at the Benzylic Position

The benzylic C-H bond in alkylarenes is inherently weak and reactive toward oxidation. libretexts.orgmasterorganicchemistry.com The presence of an adjacent aromatic ring allows for the stabilization of radical or cationic intermediates that form during the reaction. libretexts.org This principle applies to the benzylic position within the this compound structure. The oxidation of benzylic methylenes is a well-established method for synthesizing ketones, esters, and amides. researchgate.net

Various oxidizing agents can effect this transformation, ranging from strong reagents like potassium permanganate (B83412) (KMnO₄) to milder, more selective systems. libretexts.orgmasterorganicchemistry.com For instance, the oxidation of alkylbenzenes with hot aqueous KMnO₄ typically yields benzoic acids. libretexts.org In the context of substrates similar to this compound, such as 2-benzylpyridine (B1664053), oxidation using systems like copper or iron catalysts with molecular oxygen as the oxidant yields the corresponding ketone, 2-benzoylpyridine. semanticscholar.org Other reagents used for benzylic oxidation include o-Iodoxybenzoic acid (IBX) and systems involving N-hydroxyphthalimide (NHPI) with molecular oxygen. semanticscholar.orgorganic-chemistry.org

For this compound, oxidation at the benzylic position would be expected to yield the corresponding ester, 2-pyridyl 4-bromobenzoate . This transformation converts the benzylic methylene (B1212753) group (-CH₂-) into a carbonyl group (C=O).

Table 1: Examples of Benzylic Oxidation in Related Compounds

| Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Benzylpyridine | CuI, O₂, AcOH, DMSO, 100 °C | 2-Benzoylpyridine | 92% | semanticscholar.org |

| Propylbenzene | N-Bromosuccinimide (NBS), (PhCO₂)₂, CCl₄ | (1-Bromopropyl)benzene | 97% | libretexts.org |

| Ethylbenzene | KMnO₄, H₂O, 100 °C | Benzoic Acid | - | libretexts.org |

| Alkyl Arenes | NaClO, TEMPO, Co(OAc)₂ | Aromatic Ketones | Very Good | organic-chemistry.org |

Reduction Reactions of Related Functional Groups

The structure of this compound offers multiple sites for reduction. The two primary transformations are the reductive cleavage of the benzylic ether and the reduction of the pyridine ring.

Reductive Cleavage of the Benzyl Ether: Benzyl ethers are commonly used as protecting groups for alcohols in organic synthesis precisely because they can be cleaved under relatively mild reductive conditions. organic-chemistry.org The most common method for this deprotection is catalytic hydrogenation. organic-chemistry.org Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or a hydrogen transfer reagent like 1,4-cyclohexadiene) cleaves the C-O bond at the benzylic position. organic-chemistry.org Applying this to this compound would result in the formation of 2-hydroxypyridine (B17775) and 4-bromotoluene .

Reduction of the Pyridine Ring: The pyridine ring is an aromatic system and is therefore generally resistant to reduction compared to non-aromatic imines or alkenes. clockss.orgimperial.ac.uk However, under specific and potent reducing conditions, it can be hydrogenated to a piperidine (B6355638) ring. clockss.org One such method involves the use of samarium diiodide (SmI₂) in the presence of water, which can reduce pyridine to piperidine rapidly at room temperature. clockss.org This system is notable for its mild conditions compared to traditional methods like high-pressure catalytic hydrogenation. clockss.org The reaction of this compound with such a system would be expected to reduce the pyridine moiety, yielding 2-((4-Bromobenzyl)oxy)piperidine .

Table 2: Reduction Reactions of Relevant Functional Groups

| Substrate Type | Reagents and Conditions | Transformation | Products | Reference |

|---|---|---|---|---|

| Benzyl Ether | H₂, Pd/C | Benzylic C-O bond cleavage | Alcohol and Toluene (B28343) | organic-chemistry.org |

| Pyridine | SmI₂, H₂O, THF, rt | Pyridine ring reduction | Piperidine | clockss.org |

| Methylpyridines | SmI₂, H₂O, THF, rt | Pyridine ring reduction | Methylpiperidines | clockss.org |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the aforementioned transformations provides insight into the reactivity of this compound.

Mechanism of Benzylic Oxidation: The oxidation at the benzylic position typically proceeds through a radical mechanism, particularly when initiated by radical initiators or certain metal catalysts. libretexts.orgmasterorganicchemistry.com The key step is the abstraction of a hydrogen atom from the benzylic carbon. The resulting benzylic radical is significantly stabilized by resonance, with the unpaired electron delocalized over the adjacent π-system of the phenyl ring. libretexts.org This stabilization lowers the bond dissociation energy of the benzylic C-H bond, making it the preferred site of reaction. masterorganicchemistry.com In a copper-catalyzed aerobic oxidation, a postulated mechanism for the oxidation of 2-benzylpyridine involves the formation of a copper-enamine intermediate, which facilitates the reaction with molecular oxygen to ultimately form the ketone product. researchgate.netsemanticscholar.org This pathway underscores the role of both the benzylic position's inherent reactivity and the influence of the heterocyclic nitrogen atom.

Mechanism of Reductive Benzyl Ether Cleavage: The catalytic hydrogenation of benzyl ethers over a palladium catalyst is a well-understood process. The mechanism involves the adsorption of the substrate onto the surface of the metal catalyst. The C-O bond of the ether undergoes oxidative addition to the palladium surface. This is followed by hydrogenolysis, where hydrogen atoms, also adsorbed on the catalyst surface, cleave the bond, leading to the release of the deprotected alcohol (2-hydroxypyridine) and toluene (4-bromotoluene) products.

Mechanism of Pyridine Reduction with SmI₂: The reduction of the pyridine ring by samarium diiodide (SmI₂) is driven by the potent electron-donating ability of the Sm(II) ion. clockss.org The mechanism is thought to begin with a single-electron transfer from SmI₂ to the π-system of the pyridine ring, generating a radical anion. This highly reactive intermediate is then protonated by water, which is a crucial component of the reaction system. Subsequent electron transfer and protonation steps lead to the fully saturated piperidine ring. clockss.org The order of addition of reagents has been shown to be important, highlighting the complexity of the electron transfer and protonation sequence. clockss.org

Derivatization Strategies and Molecular Scaffold Elaboration

Introduction of Diverse Functional Groups and Aromatic Systems

The bromine atom on the benzyl (B1604629) group of 2-((4-Bromobenzyl)oxy)pyridine is a key functional handle for introducing a variety of substituents, particularly new aromatic and heteroaromatic systems, through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their efficiency and broad substrate scope.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the 4-position of the benzyl ring and a wide range of aryl or heteroaryl boronic acids or esters. By employing a suitable palladium catalyst, such as Pd(dppf)Cl₂, and a base, the bromine atom can be replaced with various aromatic systems. This strategy allows for the synthesis of biaryl derivatives, which are prevalent in many biologically active molecules. For instance, coupling with phenylboronic acid would yield 2-((4-phenylbenzyl)oxy)pyridine, while reaction with a thiophenylboronic acid could introduce a sulfur-containing heterocycle. The reaction conditions are generally mild and tolerant of many functional groups.

Heck Reaction: The Heck reaction provides a means to introduce alkenyl groups by coupling the 4-bromobenzyl moiety with various olefins in the presence of a palladium catalyst and a base. This reaction is highly valuable for synthesizing stilbene-like structures and other unsaturated derivatives.

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. This reaction couples the 4-bromobenzyl group with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst. The resulting alkynyl derivatives can serve as versatile intermediates for further transformations, such as cycloaddition reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. By reacting this compound with various primary or secondary amines, a diverse range of N-aryl derivatives can be synthesized. This is a crucial strategy for introducing amine-containing functional groups that can modulate the physicochemical properties of the molecule.

| Reaction Type | Coupling Partner | Introduced Functional Group | Potential Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl | 2-((4-Arylbenzyl)oxy)pyridine |

| Heck Reaction | Alkene | Alkenyl | 2-((4-Alkenylbenzyl)oxy)pyridine |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl | 2-((4-Alkynylbenzyl)oxy)pyridine |

| Buchwald-Hartwig Amination | Amine | Amino | 2-((4-Aminobenzyl)oxy)pyridine |

Modification of the Pyridine (B92270) Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards various reagents. Modifications of this ring can significantly alter the electronic and steric properties of the entire molecule.

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, electrophilic substitution on the pyridine ring is generally more challenging than on benzene (B151609) and typically requires harsh conditions. When such reactions do occur, substitution is directed to the 3- and 5-positions. For example, nitration or halogenation, if successful, would likely yield the corresponding 3-nitro or 3-halo derivatives.

Nucleophilic Aromatic Substitution: The electron deficiency of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. While the 2-position is already substituted, the introduction of a good leaving group at the 4- or 6-position of the pyridine ring would enable the introduction of various nucleophiles.

C-H Functionalization: Modern synthetic methods are increasingly focusing on the direct functionalization of C-H bonds. For pyridines, this approach can provide access to derivatives that are difficult to obtain through classical methods. Palladium, rhodium, and iridium catalysts have been employed for the direct arylation, alkylation, or alkenylation of pyridine C-H bonds, offering a more atom-economical route to novel derivatives.

| Reaction Type | Reagent | Position of Modification | Potential Product |

|---|---|---|---|

| Electrophilic Nitration | HNO₃/H₂SO₄ | 3- or 5-position | 2-((4-Bromobenzyl)oxy)-3-nitropyridine |

| Electrophilic Halogenation | X₂ (e.g., Br₂, Cl₂) | 3- or 5-position | 2-((4-Bromobenzyl)oxy)-3-bromopyridine |

| Direct C-H Arylation | Aryl Halide/Catalyst | Various positions | Aryl-substituted this compound |

Generation of Hybrid Molecules for Expanded Chemical Space Exploration

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activities. The this compound scaffold can be readily incorporated into such hybrid structures.

One common approach is to use "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a terminal alkyne could be introduced at the 4-position of the benzyl group via a Sonogashira coupling. This alkyne-functionalized derivative can then be reacted with an azide-containing molecule (e.g., a sugar, a peptide, or another heterocyclic scaffold) to form a stable triazole linker. This modular approach allows for the rapid generation of a diverse library of hybrid molecules.

Another strategy involves the synthesis of macrocycles. If a second reactive group is introduced into a derivative of this compound, intramolecular cyclization can lead to the formation of macrocyclic structures. These constrained molecules can exhibit unique binding properties and improved selectivity for biological targets.

Bioisosteric Replacements and Analog Design

Bioisosterism is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity. researchgate.net

In the context of this compound, several bioisosteric replacements can be envisioned:

Replacement of the Bromo Group: The bromine atom can be replaced with other halogens (Cl, F) or with groups like trifluoromethyl (-CF₃) or cyano (-CN) to modulate the electronic properties and lipophilicity of the phenyl ring.

Replacement of the Phenyl Ring: The entire 4-bromophenyl ring could be replaced with other aromatic or heteroaromatic systems, such as thiophene, furan, or even another pyridine ring, to explore different spatial arrangements and interactions with biological targets.

Replacement of the Ether Linkage: The ether oxygen (-O-) connecting the benzyl and pyridine moieties could be replaced with other linking groups such as a thioether (-S-), an amine (-NH-), or a methylene (B1212753) group (-CH₂-) to alter the flexibility and polarity of the linker region.

The design and synthesis of such analogs are crucial for establishing structure-activity relationships (SAR) and for optimizing the properties of lead compounds based on the this compound scaffold.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| -Br | -Cl, -F, -CF₃, -CN | Modulate electronics and lipophilicity |

| 4-Bromophenyl | Thienyl, Furyl, Pyridyl | Alter aromatic system and spatial arrangement |

| Pyridine | Pyrimidine, Pyrazine, Phenyl | Modify H-bonding capacity and geometry |

| Ether Linkage (-O-) | -S-, -NH-, -CH₂- | Change linker flexibility and polarity |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationnih.gov

NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity of a molecule in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be determined.

The ¹H NMR spectrum of 2-((4-Bromobenzyl)oxy)pyridine is expected to display distinct signals corresponding to the protons of the pyridine (B92270) ring, the benzylic methylene (B1212753) bridge, and the 4-bromophenyl group. The aromatic region would show complex multiplets for the four protons on the pyridine ring and two sets of doublets for the A₂B₂ system of the 1,4-disubstituted benzene (B151609) ring. A key diagnostic signal is the singlet corresponding to the two benzylic protons of the -O-CH₂- group, which confirms the ether linkage. The integration of these signals would correspond to the number of protons in each unique chemical environment.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.2 | d | 1H | Pyridine H-6 |

| ~ 7.5 - 7.6 | t | 1H | Pyridine H-4 |

| ~ 7.4 - 7.5 | d | 2H | Bromophenyl H-2', H-6' |

| ~ 7.2 - 7.3 | d | 2H | Bromophenyl H-3', H-5' |

| ~ 6.8 - 6.9 | t | 1H | Pyridine H-5 |

| ~ 6.7 - 6.8 | d | 1H | Pyridine H-3 |

| ~ 5.4 | s | 2H | Methylene (-OCH₂-) |

Note: Expected values are based on standard chemical shift principles for benzylic ethers and substituted pyridines. Actual experimental values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, a total of 10 distinct signals would be expected in the decoupled spectrum, as symmetry in the 4-bromophenyl ring results in two pairs of equivalent carbons. The carbon attached to the oxygen on the pyridine ring (C-2) would appear significantly downfield. The benzylic carbon signal around 70 ppm is characteristic of the ether linkage.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164 | Pyridine C-2 |

| ~ 147 | Pyridine C-6 |

| ~ 138 | Pyridine C-4 |

| ~ 136 | Bromophenyl C-1' |

| ~ 132 | Bromophenyl C-3', C-5' |

| ~ 129 | Bromophenyl C-2', C-6' |

| ~ 122 | Bromophenyl C-4' |

| ~ 117 | Pyridine C-5 |

| ~ 111 | Pyridine C-3 |

| ~ 70 | Methylene (-OCH₂-) |

Note: Expected values are based on standard chemical shift principles. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would confirm the presence of the ether linkage, aromatic rings, and the carbon-bromine bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Rings / Pyridine Ring |

| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| 1050 - 1000 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| ~ 1070 | C-Br Stretch | Aryl Bromide |

Note: These are typical ranges for the specified functional groups.

Key absorptions include the strong asymmetric C-O-C stretching band for the aryl-alkyl ether, aromatic C-H stretching vibrations above 3000 cm⁻¹, and characteristic ring stretching vibrations for both the pyridine and benzene rings in the 1600-1450 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determinationnih.gov

HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. This analysis can unequivocally confirm the molecular formula of this compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀BrNO |

| Calculated Exact Mass [M+H]⁺ | 263.9968 u |

| Expected Experimental Mass [M+H]⁺ | ~ 263.9968 ± 0.0005 u |

Note: The calculated mass is for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assemblyrsc.org

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Such an analysis would confirm the connectivity established by NMR and provide insight into the molecule's conformation and the packing of molecules in the crystal lattice. mdpi.com

The crystal packing of this compound would be stabilized by a network of non-covalent intermolecular interactions. While the molecule lacks traditional hydrogen bond donors (like O-H or N-H), its structure is conducive to other significant interactions:

C-H···O Interactions: Weak hydrogen bonds can form between acidic C-H donors (from the aromatic rings or the benzylic group) and the ether oxygen atom or the pyridine nitrogen atom acting as acceptors. These interactions play a significant role in guiding the molecular assembly.

π-π Stacking: The presence of two aromatic rings (pyridine and 4-bromophenyl) allows for potential π-π stacking interactions. These can occur in either a face-to-face or offset arrangement, contributing significantly to the stability of the crystal lattice. researchgate.net

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like the pyridine nitrogen or the ether oxygen of neighboring molecules.

Analysis of the crystal structure of related compounds, such as 3-benzyloxypyridin-2-amine, reveals the formation of dimers through hydrogen bonds. While the title compound cannot form the same N-H···N bonds, the propensity of the pyridine and benzyl (B1604629) moieties to engage in varied intermolecular contacts suggests a complex and stable three-dimensional architecture.

Void Analysis in Crystalline Structures

Void analysis is a computational method utilized in crystallography to investigate the empty spaces within a crystal lattice. The size, shape, and distribution of these voids are crucial in understanding the packing efficiency, stability, and potential for inclusion of guest molecules within the crystalline material. The analysis is typically performed using specialized software that calculates the volume of space not occupied by the electron density of the molecules in the unit cell.

The primary purpose of void analysis is to quantify the interstitial space in a crystal structure. This is achieved by generating a pro-crystal electron density map, where spherical atoms are placed at the determined atomic coordinates. An isosurface is then drawn at a specific electron density value to distinguish between the occupied space of the molecules and the unoccupied void space. The volume enclosed by this isosurface that is not accounted for by the molecules is defined as the void volume.

Key parameters obtained from a void analysis include the total void volume per unit cell, often expressed in cubic angstroms (ų), and the percentage of the unit cell volume that is void space. These values provide a quantitative measure of how tightly the molecules are packed. A lower void percentage generally indicates a more efficiently packed and potentially more stable crystal structure, as there is less empty space, which can maximize stabilizing intermolecular interactions. nih.gov Conversely, a higher void percentage might suggest a less stable packing arrangement or the potential for porosity. acs.org

The mechanical stability of a crystal can also be inferred from void analysis. nih.gov Crystal structures with significant voids may be more susceptible to deformation or collapse under external pressure, as the molecules are not as tightly interlocked. nih.govacs.org Therefore, understanding the void characteristics is essential for predicting the physical properties of a crystalline solid.

Detailed Research Findings

The data generated from void analysis is often presented in a tabular format to allow for easy comparison and interpretation. An illustrative example of how such data might be presented is shown in Table 1.

Table 1: Representative Data from Void Analysis of Pyridine Derivatives

| Parameter | Value | Significance |

|---|---|---|

| Total Void Volume (ų) | 100 - 400 | The absolute volume of empty space within the unit cell. |

| Void Percentage (%) | 8 - 15 | The percentage of the unit cell volume that is unoccupied. |

| Void Surface Area (Ų) | 1000 - 1500 | The total surface area of the void spaces. |

| Globularity | 0.15 - 0.25 | A measure of the sphericity of the void space. |

Note: The values in this table are representative examples based on published data for related compounds and are for illustrative purposes only.

This quantitative analysis of the empty spaces within a crystal lattice is a powerful tool in solid-state chemistry. It complements other crystallographic analyses, such as Hirshfeld surface analysis, to provide a comprehensive understanding of the molecular packing and intermolecular interactions that govern the structure and properties of crystalline materials. nih.govnih.govnih.gov

Computational Chemistry and Theoretical Studies of 2 4 Bromobenzyl Oxy Pyridine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. mdpi.comnih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, providing insights into its geometry, energy, and various reactivity descriptors. mdpi.comnih.gov

Electron density maps derived from DFT calculations illustrate the probability of finding an electron in different regions of a molecule. These maps are crucial for identifying atoms or bonds that are electron-rich or electron-deficient, which in turn points to potential sites for electrophilic or nucleophilic attack.

For 2-((4-Bromobenzyl)oxy)pyridine, one would anticipate a high electron density around the nitrogen atom of the pyridine (B92270) ring due to the presence of a lone pair of electrons. The oxygen atom in the ether linkage would also be an electron-rich center. Conversely, the carbon atom attached to the bromine atom and the carbon atoms in the pyridine ring adjacent to the nitrogen atom would likely be relatively electron-deficient. These features would make the nitrogen and oxygen atoms potential sites for interaction with electrophiles, while the electron-deficient carbons could be susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for predicting the reactivity of molecules. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

In the absence of specific FMO data for this compound, we can infer general characteristics. The HOMO is likely to be distributed over the electron-rich pyridine ring and the oxygen atom. The LUMO, on the other hand, would be expected to have significant contributions from the bromobenzyl group, particularly the antibonding orbitals associated with the C-Br bond, and the pyridine ring. Substituents on the pyridine ring are known to influence the HOMO and LUMO energy levels. rsc.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyridine | -6.89 | -0.45 | 6.44 |

| 2-Aminopyridine | -5.98 | -0.12 | 5.86 |

| 4-Aminopyridine | -5.87 | -0.21 | 5.66 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring, indicating its basicity and propensity to interact with protons or other electrophiles. researchgate.net The oxygen atom of the ether linkage would also exhibit a negative potential. In contrast, the hydrogen atoms of the pyridine and benzene (B151609) rings would show positive potential. The bromine atom, being electronegative, would be surrounded by a region of negative potential, but the carbon atom attached to it would have a positive potential, making it a potential site for nucleophilic substitution. Studies on substituted pyridines have shown that the position and nature of the substituent significantly influence the MEP minimum at the nitrogen atom. nih.govresearchgate.net

| Compound | Vs,min at Nitrogen (kJ/mol) |

|---|---|

| Pyridine | -145.2 |

| 4-Methylpyridine | -152.7 |

| 4-Aminopyridine | -170.3 |

| 4-Nitropyridine | -100.4 |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction of a molecule with a larger system, such as a protein receptor or a catalyst. nih.gov These methods are instrumental in drug design and in understanding catalytic mechanisms. mdpi.comactascientific.comnih.gov

Molecular docking could be employed to predict how this compound might interact with the active site of a catalyst. For instance, in transition-metal-catalyzed cross-coupling reactions, where similar bromoaryl compounds are often used, docking could help to visualize the coordination of the pyridine nitrogen or the bromine atom to the metal center. This would provide insights into the initial steps of the catalytic cycle and could aid in the design of more efficient catalytic systems. While specific docking studies involving this compound and catalytic systems were not found, the methodology is widely applied to understand the behavior of pyridine derivatives in catalysis. acs.orgresearchgate.net

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of solutions. scm.comwikipedia.org It uses quantum chemical calculations to determine the screening charge density on the surface of a molecule, which is then used in a statistical thermodynamics framework to calculate properties like solubility, partition coefficients, and vapor pressure. scm.comufl.edu

A COSMO-RS study of this compound would allow for the prediction of its solubility in a wide range of solvents, which is valuable information for chemical synthesis and purification processes. researchgate.net It could also be used to model how the solvent might affect reaction rates and equilibria involving this compound. The method does not rely on group contribution parameters, making it a versatile predictive tool. wikipedia.org

Quantum Chemical Descriptors and Structure-Property Correlations

Quantum chemical descriptors are instrumental in establishing relationships between the molecular structure of a compound and its macroscopic properties. For pyridine derivatives, these descriptors provide insights into reactivity, stability, and potential biological activity. Density Functional Theory (DFT) is a common computational method used to calculate these descriptors.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (EHOMO-ELUMO) is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For pyridine derivatives, the presence of various substituents can significantly influence these descriptors. For instance, electron-withdrawing groups tend to lower both HOMO and LUMO energy levels, while electron-donating groups tend to raise them. In the case of this compound, the bromobenzyl group and the pyridine ring itself dictate the electronic properties. The electronegative bromine atom and the nitrogen atom in the pyridine ring influence the charge distribution across the molecule.

Structure-property correlations derived from these descriptors can predict various properties, such as the potential efficacy of a compound as an anticancer agent or its antioxidant activity. For example, a study on pyridine and bipyridine derivatives identified correlations between quantum chemical descriptors and their inhibitory concentrations (IC50) against HeLa cell lines chemrevlett.com.

Table 1: Selected Quantum Chemical Descriptors for a Representative Pyridine Derivative

| Descriptor | Value | Significance |

| HOMO Energy | -6.8 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 5.6 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Molecular polarity |

| Polarizability | 20 ų | Response to an external electric field |

Note: The values in this table are illustrative for a generic pyridine derivative and are not specific to this compound due to the absence of published experimental or computational data for this specific compound.

Theoretical Vibrational Analysis and Spectroscopic Correlations

Theoretical vibrational analysis, typically performed using DFT calculations, is a powerful tool for interpreting and assigning experimental vibrational spectra, such as those obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy. By calculating the vibrational frequencies and modes of a molecule, researchers can correlate theoretical predictions with experimental observations.

For pyridine and its derivatives, the vibrational spectra exhibit characteristic bands corresponding to the stretching and bending of C-H, C-N, C-C, and other bonds within the molecule. The pyridine ring itself has several characteristic vibrational modes. For instance, the C=N stretching vibration in the pyridine ring is typically observed in the region of 1580-1605 cm⁻¹ researchgate.net. The positions of these bands can be influenced by substituents on the ring.

In this compound, the vibrational spectrum would be a composite of the vibrations of the pyridine ring, the benzyl (B1604629) group, and the C-O-C ether linkage. The C-Br stretching vibration of the bromobenzyl group would also be present, typically in the lower frequency region of the spectrum.

Theoretical calculations can help in the precise assignment of these vibrational modes, which can be complex due to the coupling of different vibrations. The calculated frequencies are often scaled to better match experimental data, accounting for the approximations inherent in the theoretical methods . Such detailed vibrational analysis is crucial for understanding the molecular structure and bonding of the compound.

Table 2: Tentative Vibrational Mode Assignments for this compound Based on Related Structures

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N stretch (pyridine) | 1580 - 1605 |

| C=C stretch (aromatic) | 1400 - 1600 |

| C-O-C stretch | 1050 - 1250 |

| C-Br stretch | 500 - 650 |

Note: These are expected ranges and the actual values for this compound would require specific experimental or computational studies.

Study of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including optical switching and frequency conversion researchgate.net. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by the molecular hyperpolarizability (β).

Theoretical studies, often employing DFT methods, are used to calculate the NLO properties of molecules. These calculations can predict the first hyperpolarizability (β), a key parameter for second-order NLO materials, as well as higher-order hyperpolarizabilities. The magnitude of β is influenced by factors such as the presence of donor-acceptor groups, extended π-conjugation, and a large dipole moment.

For pyridine derivatives, the nitrogen atom acts as an electron-withdrawing group, and the NLO properties can be tuned by introducing suitable electron-donating or electron-withdrawing substituents on the pyridine or attached rings. In this compound, the interplay between the electron-rich oxygen atom, the pyridine ring, and the bromophenyl group will determine its NLO response. Theoretical calculations would involve optimizing the molecular geometry and then computing the hyperpolarizability tensors. Studies on similar phenylpyridine molecules have been conducted to understand their NLO activity researchgate.net.

Table 3: Calculated NLO Properties for a Generic Phenylpyridine Derivative

| Property | Value (a.u.) |

| Dipole Moment (μ) | 3.1 |

| Mean Polarizability (α) | 150 |

| First Hyperpolarizability (β) | 450 |

Note: These values are illustrative and are based on theoretical studies of related phenylpyridine compounds. The specific NLO properties of this compound have not been reported.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Pyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for their activity.

For pyridine derivatives, QSAR studies have been employed to model various biological activities, including anticancer chemrevlett.comrsc.org, antimalarial nih.gov, and antioxidant activities wjpsonline.com. These studies typically involve calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that relates these descriptors to the observed biological activity.

The molecular descriptors used in QSAR models for pyridine derivatives can be of various types, including constitutional, topological, electronic, and quantum chemical descriptors. The goal is to develop a robust and predictive model that can be used to screen new pyridine derivatives for potential activity. A successful QSAR model can significantly reduce the time and cost associated with the discovery of new therapeutic agents. For instance, a QSAR study on pyridine derivatives for anticancer therapy was able to establish a reliable model for predicting the half-maximal inhibitory concentration (IC50) against HeLa cells chemrevlett.com.

Table 4: Common Descriptors Used in QSAR Studies of Pyridine Derivatives

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of Rings |

| Topological | Connectivity Indices, Shape Indices |

| Electronic | Dipole Moment, Partial Charges |

| Quantum Chemical | HOMO/LUMO Energies, Polarizability |

Applications and Synthetic Utility in Interdisciplinary Chemical Research

Role as a Versatile Synthetic Intermediate for Complex Molecules

The true utility of 2-((4-Bromobenzyl)oxy)pyridine lies in its capacity to serve as a starting material for more elaborate chemical structures. Each component of the molecule offers a "handle" for synthetic modification, allowing chemists to build complexity in a controlled manner. The pyridine (B92270) ring, an electron-deficient aromatic system, can undergo various transformations. However, the most significant reactive site is the bromine atom on the phenyl ring.

The carbon-bromine bond is a key feature for synthetic chemists, as it is a prime substrate for a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks from simpler precursors. The ability to use this compound in such reactions makes it an important intermediate for creating diverse libraries of compounds for further study. mdpi.comorganic-chemistry.org

Below is a table detailing the potential synthetic transformations that can be performed on this compound, highlighting its versatility.

| Reaction Type | Reagent/Catalyst | Resulting Functional Group | Significance in Synthesis |

| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst, Base | Biaryl or Styrenyl | Forms new C-C bonds, crucial for creating complex aromatic systems. |

| Heck Coupling | Alkene, Pd catalyst, Base | Substituted Alkene | Extends carbon chains and introduces unsaturation. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl Alkene | Introduces a rigid alkyne linker, often used in materials and medicinal chemistry. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl Amine | Forms C-N bonds, essential for synthesizing many pharmaceuticals. |

| Cyanation | Cyanide source (e.g., Zn(CN)₂), Pd catalyst | Aryl Nitrile | Introduces a versatile nitrile group that can be converted to amines, carboxylic acids, or amides. |

| Lithiation/Grignard Formation | Organolithium or Mg metal | Aryllithium or Aryl Grignard | Creates a nucleophilic carbon center that can react with various electrophiles. |

These reactions demonstrate that the 4-bromophenyl group is not merely a passive part of the molecule but an active site for building molecular diversity, enabling the synthesis of a wide array of more complex derivatives.

Utilization in Pharmacophore Design and Optimization

In medicinal chemistry, a pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The structure of this compound contains several features that are commonly found in pharmacophores of bioactive molecules, making it an attractive scaffold for drug design. acs.orgrsc.org

The pyridine ring is a well-known bioisostere for a phenyl ring but with the added feature of a nitrogen atom that can act as a hydrogen bond acceptor. nih.gov This is a critical interaction for binding to many biological targets like enzymes and receptors. The ether oxygen atom also serves as a hydrogen bond acceptor, while the flexible benzyl (B1604629) ether linkage allows the two aromatic rings to adopt various spatial orientations, which can be crucial for fitting into a protein's binding site.

The 4-bromophenyl group offers several advantages in drug design:

Hydrophobic Interactions: The phenyl ring itself provides a hydrophobic surface that can interact with nonpolar pockets in a protein.

Halogen Bonding: The bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein. This has emerged as a powerful tool for enhancing binding affinity and selectivity.

Metabolic Stability: The presence of a halogen can sometimes block sites of metabolism, improving the drug's pharmacokinetic profile.

Medicinal chemists can use this compound as a starting fragment and, through the synthetic reactions mentioned previously, systematically modify the structure to optimize its interaction with a biological target. For example, replacing the bromine with different groups via Suzuki coupling allows for the exploration of how size, shape, and electronics in that region of the molecule affect its biological activity. researchgate.net

The table below outlines the key pharmacophoric features of the this compound scaffold.

| Structural Feature | Pharmacophoric Role | Potential Interactions with Biomolecules |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) on a protein. |

| Ether Oxygen | Hydrogen Bond Acceptor | Forms hydrogen bonds with donor groups. |

| Aromatic Rings (Pyridine and Phenyl) | Hydrophobic Groups | Engage in hydrophobic, π-π stacking, and cation-π interactions. |

| Bromine Atom | Halogen Bond Donor / Hydrophobic Group | Forms halogen bonds with electron-rich atoms; contributes to hydrophobic interactions. |

| Flexible Ether Linkage | Conformational Control | Allows the molecule to adopt different shapes to fit a binding site. |

Applications in the Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools in chemical biology for understanding protein function and validating potential drug targets. A good chemical probe must be potent and selective for its target, and it often needs to be modified with a reporter tag (like a fluorescent dye, a biotin (B1667282) tag for pulldown experiments, or a radioactive isotope for imaging) without losing its activity.

The this compound scaffold is well-suited for the development of chemical probes. Its potential biological activity, derived from its pharmacophoric features, makes it a candidate for targeting specific proteins. Crucially, the reactive bromine atom provides a convenient attachment point for various reporter tags.

For instance, a fluorescent dye could be attached via a Sonogashira or Suzuki coupling reaction to the phenyl ring. This would allow researchers to visualize the location of the probe (and by extension, its target protein) within a cell using fluorescence microscopy. Similarly, attaching a biotin molecule would enable affinity-based pulldown experiments to identify the protein targets of the compound from a complex cell lysate. This dual functionality—a core that provides biological activity and a handle for modification—is the hallmark of a useful scaffold for chemical probe development.

Integration into Advanced Molecular Architectures for Materials Science

The utility of this compound extends beyond biological applications into the realm of materials science. The rigid aromatic rings and the defined geometry of the molecule make it a candidate for constructing functional organic materials. Pyridine-containing compounds are known to be used in the creation of materials with interesting electronic and optical properties.

The key features relevant to materials science are:

Aromatic Systems: The presence of two aromatic rings can facilitate π-π stacking, which is important for charge transport in organic semiconductors.

Dipole Moment: The electronegative nitrogen and oxygen atoms give the molecule a significant dipole moment, which can influence the self-assembly of molecules in the solid state, potentially leading to materials with useful non-linear optical properties.

Reactive Handle: The bromine atom is again a critical feature. It can be used as a site for polymerization reactions, allowing the molecule to be incorporated as a monomer into a larger polymer chain. This could be used to create polymers with specific refractive indices, thermal stabilities, or electronic properties. Alternatively, the bromine can be used to anchor the molecule to surfaces, creating functionalized self-assembled monolayers.

While specific applications of this compound in materials science are not yet widely reported, its structural components suggest potential for its use in creating liquid crystals, organic light-emitting diodes (OLEDs), and other advanced functional materials.

Q & A

Basic: What are the key synthetic routes for 2-((4-Bromobenzyl)oxy)pyridine, and what factors influence reaction efficiency?

Methodological Answer:

The compound is commonly synthesized via alkylation or nucleophilic substitution reactions. For example:

- Alkylation of Pyridine Derivatives : Reacting pyridine or substituted pyridines with 4-bromobenzyl bromide in the presence of a strong base (e.g., NaH) under anhydrous conditions (e.g., DMF or DCM solvent). Reaction efficiency depends on stoichiometric ratios, reaction time (typically 3–6 hours), and temperature control (25–60°C) .

- Optimization Factors : Excess base (e.g., NaH) improves deprotonation of the hydroxyl group, while inert atmospheres (N₂/Ar) prevent oxidation. Post-reaction purification via flash chromatography (e.g., EtOAc/hexane gradients) or recrystallization enhances yield (typically 60–67%) .

Basic: Which analytical techniques are essential for characterizing this compound and verifying its purity?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Basic: What are the stability considerations and safe handling protocols for this compound in laboratory settings?

Methodological Answer:

- Stability : The compound is stable under dry, inert conditions but may degrade upon prolonged exposure to moisture or light. Store in sealed containers at 2–8°C in a desiccator .

- Safety Protocols :

Advanced: How do structural modifications at specific positions of this compound affect its pharmacological activity?

Methodological Answer:

- Substituent Effects :

- Pyridine Ring : Electron-withdrawing groups (e.g., nitro, halogens) at the 4-position enhance binding to opioid or adenosine receptors by modulating electron density .

- Benzyl Moiety : Bulky substituents (e.g., 4-bromo) improve lipophilicity and membrane permeability, as shown in kappa opioid receptor agonists (EC₅₀ < 100 nM) .

- SAR Studies : Replace the bromine atom with methyl or methoxy groups to assess steric vs. electronic contributions to target affinity. Use radioligand binding assays (e.g., ³H-naloxone displacement) for quantitative comparisons .

Advanced: What methodologies address contradictions in reported synthetic yields of this compound derivatives?

Methodological Answer:

- Yield Optimization :

- Catalyst Screening : Transition-metal catalysts (e.g., Ni complexes) improve cross-coupling efficiency in triazole derivatives (yield increase from 57% to 75%) .

- Reaction Monitoring : TLC or in situ FTIR tracks intermediate formation to adjust reaction time (e.g., stopping at 80% conversion to reduce side products).

- Purification : Gradient elution in HPLC or preparative TLC isolates high-purity fractions from complex mixtures .

Advanced: How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Docking Simulations : Software like AutoDock Vina models ligand-receptor interactions (e.g., adenosine A1 receptor binding pockets). Key parameters include binding energy (ΔG < −8 kcal/mol) and hydrogen-bonding networks with residues (e.g., Tyr271) .

- DFT Calculations : Predict regioselectivity in electrophilic substitution reactions by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution on the pyridine ring .

Advanced: What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

- Catalyst Design : Bidentate ligands (e.g., P,N-phosphinitooxazolines) enhance nickel-catalyzed coupling selectivity for C–C bond formation at the 2-position of pyridine .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in Suzuki-Miyaura reactions, favoring para-substitution on the benzyl group .

- Temperature Control : Lower temperatures (−20°C) reduce kinetic competition between multiple reactive sites, as demonstrated in triazole synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.